1-Ethylcyclobutane-1-carboxylic acid
Overview
Description
1-Ethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid derivative featuring a cyclobutane ring substituted with an ethyl group and a carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutyl Derivatives: One common method involves the oxidation of cyclobutyl derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents, such as ethylmagnesium bromide, with carbon dioxide (CO2) followed by acidification can also produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or halides under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, halides.
Scientific Research Applications
1-Ethylcyclobutane-1-carboxylic acid has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies involving enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Similar structure but lacks the ethyl group.
1-Methylcyclobutane-1-carboxylic acid: Contains a methyl group instead of an ethyl group.
Cyclopentanecarboxylic acid: Contains a five-membered ring instead of a four-membered ring.
Uniqueness: 1-Ethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-ethylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUXAKJPHJEFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621334 | |
Record name | 1-Ethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150864-94-1 | |
Record name | 1-Ethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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